1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole
Overview
Description
1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, a chlorophenyl group, and a nitroimidazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the nitroimidazole moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage cellular components. The tetrazole ring may also interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-5-(methylthio)tetrazole: Similar structure but lacks the nitroimidazole moiety.
1-(2-Chlorophenyl)-5-(ethylsulfanyl)tetrazole: Similar structure with an ethylsulfanyl group instead of the nitroimidazole moiety.
Uniqueness
1-(2-Chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole is unique due to the presence of both the tetrazole ring and the nitroimidazole moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-[2-(2-methyl-5-nitroimidazol-1-yl)ethylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN7O2S/c1-9-15-8-12(21(22)23)19(9)6-7-24-13-16-17-18-20(13)11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXRROIMZVFJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCSC2=NN=NN2C3=CC=CC=C3Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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